molecular formula C7H6N4O3 B3023501 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid CAS No. 84384-71-4

2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid

Cat. No.: B3023501
CAS No.: 84384-71-4
M. Wt: 194.15 g/mol
InChI Key: YBWSKZFXENCATM-UHFFFAOYSA-N
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Description

2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid is a heterocyclic compound with the molecular formula C7H6N4O3 and a molecular weight of 194.15 g/mol This compound is characterized by its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazinone core fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-oxo-4H-pyrazolo[1,5-d][1,2,4]triazin-5-ylamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}propionic acid
  • 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}butyric acid
  • 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}valeric acid

Uniqueness

2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different alkyl chain lengths or functional groups .

Properties

IUPAC Name

2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-6(13)3-10-7(14)5-1-2-8-11(5)4-9-10/h1-2,4H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWSKZFXENCATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N(N=CN2N=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
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2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
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2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
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2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
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2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
Reactant of Route 6
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid

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